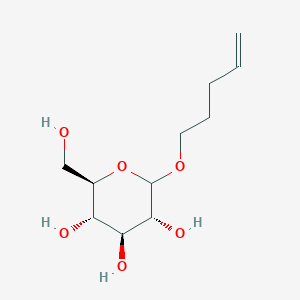

Pent-4-enyl-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2/t7-,8-,9+,10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFLCEUASFWSRL-YBTJCZCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pent-4-enyl-β-D-glucopyranoside

This guide provides a comprehensive overview of the synthesis and characterization of Pent-4-enyl-β-D-glucopyranoside, a valuable building block in glycochemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and a thorough understanding of the underlying science for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Alkenyl Glycosides

Pent-4-enyl-β-D-glucopyranoside belongs to the class of alkenyl glycosides, which are carbohydrate derivatives containing a terminal double bond in their aglycone moiety. This functional group serves as a versatile chemical handle for a variety of subsequent transformations, including glycosylations, polymerizations, and surface modifications.[1] The pentenyl group, in particular, offers an ideal balance of stability and reactivity, making it a widely used tool in the construction of complex glycoconjugates and oligosaccharides.[1]

Synthesis of Pent-4-enyl-β-D-glucopyranoside: A Step-by-Step Approach

The synthesis of Pent-4-enyl-β-D-glucopyranoside is most reliably achieved through a two-step process: a Koenigs-Knorr glycosylation followed by a Zemplén deacetylation. This classical yet highly effective approach ensures high stereoselectivity and good overall yields.

Part 1: Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2][3]

Causality Behind Experimental Choices:

-

Starting Material: Acetobromoglucose (α-D-glucopyranosyl bromide, per-O-acetylated) is the glycosyl donor of choice. The acetyl protecting groups enhance the stability of the molecule and, crucially, the acetyl group at the C-2 position provides neighboring group participation. This participation directs the incoming alcohol to attack from the opposite face, ensuring the formation of the desired β-anomer with high stereoselectivity.[2]

-

Aglycone: 4-Penten-1-ol is the alcohol acceptor, providing the pentenyl moiety.

-

Promoter: Silver(I) carbonate is a commonly used promoter. It facilitates the abstraction of the bromide from the anomeric center, generating a reactive oxocarbenium ion intermediate that is then attacked by the alcohol.[2] Other promoters like silver oxide or mercury(II) salts can also be employed.[3]

-

Solvent: Anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether is typically used to ensure a non-protic environment, preventing unwanted side reactions.

Experimental Protocol: Synthesis of Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

To a stirred suspension of silver(I) carbonate (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (argon or nitrogen), add a solution of acetobromoglucose (1.0 equivalent) in anhydrous DCM (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 4-penten-1-ol (1.2 equivalents) in anhydrous DCM (5 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as a colorless oil or white solid.

Caption: Synthetic workflow for Pent-4-enyl-β-D-glucopyranoside.

Part 2: Zemplén Deacetylation

The Zemplén deacetylation is a classic method for the mild and efficient removal of acetyl protecting groups from carbohydrates using a catalytic amount of sodium methoxide in methanol.[4][5]

Causality Behind Experimental Choices:

-

Reagent: A catalytic amount of sodium methoxide in methanol is sufficient to drive the transesterification reaction to completion, yielding the deprotected glycoside and methyl acetate.[4][5] This method is highly effective and avoids harsh conditions that could potentially affect the pentenyl group.

-

Neutralization: The reaction is quenched by the addition of an acidic ion-exchange resin, which neutralizes the sodium methoxide without introducing aqueous workup steps that can be cumbersome for polar carbohydrate products.[6]

Experimental Protocol: Synthesis of Pent-4-enyl-β-D-glucopyranoside

-

Dissolve the purified Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (1.0 equivalent) in anhydrous methanol (20 mL/mmol).

-

Add a catalytic amount of a freshly prepared 0.1 M solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, add Amberlite® IR120 (H+) resin until the pH of the solution becomes neutral.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product can be further purified by silica gel column chromatography if necessary, although it is often obtained in high purity.

Characterization of Pent-4-enyl-β-D-glucopyranoside

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the structure of Pent-4-enyl-β-D-glucopyranoside.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show characteristic signals for the glucopyranosyl ring protons, the anomeric proton, and the protons of the pentenyl group. The coupling constant of the anomeric proton (H-1) is particularly informative for determining the stereochemistry at the anomeric center. A large coupling constant (typically around 8 Hz) for the doublet corresponding to H-1 is indicative of a trans-diaxial relationship with H-2, confirming the β-configuration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is typically found in the range of 100-105 ppm for β-glucosides.

| ¹H NMR (D₂O) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.45 | d | ~8.0 |

| H-2, H-3, H-4, H-5, H-6a, H-6b | 3.20 - 3.90 | m | - |

| -OCH₂- | 3.55 - 3.95 | m | - |

| -CH₂-CH₂- | ~1.65 | m | - |

| -CH₂-CH= | ~2.15 | m | - |

| =CH₂ | 5.00 - 5.10 | m | - |

| -CH= | 5.75 - 5.90 | m | - |

| ¹³C NMR (D₂O) | Chemical Shift (ppm) |

| C-1 | ~102.5 |

| C-2, C-3, C-4, C-5, C-6 | 60.0 - 80.0 |

| -OCH₂- | ~69.0 |

| -CH₂-CH₂- | ~30.0 |

| -CH₂-CH= | ~28.0 |

| =CH₂ | ~115.0 |

| -CH= | ~138.0 |

| Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Pent-4-enyl-β-D-glucopyranoside (C₁₁H₂₀O₆, Molecular Weight: 248.27 g/mol ), electrospray ionization (ESI) is a suitable technique.

Expected Observations:

-

[M+Na]⁺: A prominent peak at m/z 271.12, corresponding to the sodium adduct of the molecule, is commonly observed.

-

Fragmentation: Fragmentation of the glycosidic bond is a characteristic feature, leading to the loss of the pentenyl group and the formation of a fragment corresponding to the glucose moiety (m/z 163, [glucose - H₂O + H]⁺).[7]

Optical Rotation

As a chiral molecule, Pent-4-enyl-β-D-glucopyranoside will rotate the plane of polarized light. The specific rotation is a characteristic physical property.[8]

Measurement and Reporting:

The specific rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.[8][9] The value is reported as [α]²⁰D (c, solvent), where 20 is the temperature in degrees Celsius, D refers to the sodium D-line, c is the concentration in g/100 mL, and the solvent is specified. For β-D-glucopyranosides, a negative specific rotation is typically observed.[9]

Conclusion

The synthesis of Pent-4-enyl-β-D-glucopyranoside via the Koenigs-Knorr reaction followed by Zemplén deacetylation is a robust and well-established procedure that provides the desired β-anomer with high fidelity. The structural integrity and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and polarimetry. This versatile building block continues to be a valuable asset in the field of glycochemistry, enabling the development of novel glycoconjugates with potential applications in medicine and materials science.

References

-

Glycoscience Protocols (GlycoPODv2). De-O-acetylation using sodium methoxide. National Center for Biotechnology Information. [Link]

-

Gómez-García, M., Benito, J. M., Gutiérrez-Gallego, R., Maestre, A., Ortiz Mellet, C., García Fernández, J. M., & Jiménez Blanco, J. L. (n.d.). Preparation of alcohol glycoclusters. [Link]

-

Traboni, S., Bedini, E., Capasso, D., Esposito, F., & Iadonisi, A. (2023). Adaptation of Zemplén's conditions for a simple and highly selective approach to methyl 1,2-trans glycosides. Carbohydrate Research, 528, 108824. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

Chemistry Online. (2023, March 28). Zemplén deacetylation. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

-

Semantic Scholar. (2016). Article. [Link]

-

chemeurope.com. (n.d.). Specific rotation. [Link]

-

MIT. (n.d.). Table 60-1. SPECIFIC Rotation. [Link]

-

Wikipedia. (n.d.). Specific rotation. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemical shifts. (n.d.). [Link]

-

Wimmer, Z., Pechová, L., & Šaman, D. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 902–912. [Link]

-

Ratcliffe, A. J., & Fraser-Reid, B. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, 1805-1810. [Link]

-

Hofmann, J., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Accounts of Chemical Research, 54(5), 1134–1144. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

University of Alabama at Birmingham. (n.d.). MS/MS interpretation in identification of unknowns. [Link]

-

ResearchGate. (n.d.). (PDF) Studies on Koenigs-Knorr Glycosidations. [Link]

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101–112. [Link]

-

ResearchGate. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]

Sources

- 1. CAS 125631-33-6: PENT-4-ENYL-D-GLUCOPYRANOSIDE [cymitquimica.com]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemistry-online.com [chemistry-online.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Specific_rotation [chemeurope.com]

An In-Depth Technical Guide to Pent-4-enyl-D-glucopyranoside: Properties, Synthesis, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties of Pent-4-enyl-D-glucopyranoside, a versatile glycosyl donor with significant applications in synthetic carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the fields of glycochemistry, medicinal chemistry, and drug discovery, offering in-depth insights into its synthesis, characterization, and strategic utilization.

Introduction: The Strategic Importance of Glycosylation in Drug Development

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that profoundly influences a wide array of biological processes.[1] The resulting glycoconjugates are integral to cellular communication, immune responses, and pathogen recognition. Consequently, the ability to synthesize complex oligosaccharides and glycoconjugates with high precision is paramount for advancing our understanding of glycan function and for the development of novel therapeutics, including vaccines and targeted drug delivery systems.[2][3]

This compound has emerged as a key building block in this endeavor. Its unique chemical architecture, featuring a terminal double bond on the aglycone, provides a versatile handle for a variety of chemical transformations, most notably in the realm of glycosylation chemistry.[4][5] This guide will delve into the specific attributes that make this molecule a valuable tool for the modern drug discovery professional.

Part 1: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.

Structural and Physical Characteristics

This compound is a glycoside derived from D-glucose, featuring a pent-4-enyl group attached to the anomeric carbon of the glucopyranose ring.[4] This structure imparts a unique combination of polarity from the glucose unit and non-polarity from the alkenyl chain, influencing its solubility and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 125631-33-6 | [6][7] |

| Molecular Formula | C₁₁H₂₀O₆ | [7] |

| Molecular Weight | 248.27 g/mol | [4] |

| Appearance | Solid | [8] |

| Boiling Point (Predicted) | 430.1 ± 45.0 °C | [8] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [8] |

| pKa (Predicted) | 12.94 ± 0.70 | [8] |

| Solubility | Soluble in polar solvents | [4] |

Note: The melting point of this compound can vary depending on the purity of the sample.[4] Specific, experimentally determined values are not consistently reported in the literature.

The solubility in polar solvents is a direct consequence of the multiple hydroxyl groups of the glucose moiety, which readily form hydrogen bonds with solvents like water, methanol, and dimethyl sulfoxide. The pentenyl group, while conferring some nonpolar character, does not significantly detract from its solubility in these solvents.

Part 2: Synthesis and Purification

The synthesis of this compound is a critical process that dictates its purity and suitability for subsequent applications. While various methods can be employed, a common approach involves the glycosylation of 4-penten-1-ol with a protected glucose derivative, followed by deprotection.

Synthetic Workflow

The following diagram outlines a typical synthetic route for this compound. The choice of protecting groups for the glucose hydroxyls is crucial to prevent side reactions and to control the stereochemical outcome of the glycosylation. Acetyl or benzyl groups are commonly used.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Glycosylation

-

To a solution of penta-O-acetyl-β-D-glucopyranose (1.0 eq) and 4-penten-1-ol (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification of the Protected Glycoside

-

The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Deprotection (Zemplén Conditions)

-

Dissolve the purified, protected glycoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) in methanol (e.g., 0.1 M solution) until the pH reaches 9-10.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all starting material is consumed.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺), filter, and concentrate the filtrate under reduced pressure to yield the final product.

Step 4: Final Purification

-

The final product can be further purified by recrystallization or column chromatography if necessary. Impurities from commercial sources of similar compounds can be removed using mixed-bed ion exchange chromatography.[9]

Part 3: Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the terminal alkene of the pentenyl group. This functionality serves as a latent activating group for glycosylation reactions.

Activation for Glycosylation

The double bond can be activated by electrophilic reagents, such as N-bromosuccinimide (NBS) or iodine, to form a cyclic bromonium or iodonium ion intermediate. This intermediate is then susceptible to intramolecular attack by the anomeric oxygen, leading to the formation of a reactive glycosyl donor that can be coupled with a glycosyl acceptor.[5][10]

Sources

- 1. Leveraging glycosylation for early detection and therapeutic target discovery in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycans in Biotechnology and the Pharmaceutical Industry - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CAS 125631-33-6: this compound [cymitquimica.com]

- 5. Direct elaboration of pent-4-enyl glycosides into disaccharides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 125631-33-6 [chemicalbook.com]

- 7. This compound - Protheragen [protheragen.ai]

- 8. This compound CAS#: 125631-33-6 [chemicalbook.com]

- 9. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structure Elucidation of Pent-4-enyl-β-D-glucopyranoside

Introduction

Pent-4-enyl glycosides are indispensable tools in modern carbohydrate chemistry and drug development. Their unique chemical properties—stability to a wide range of reagents combined with their capacity for chemoselective activation—position them as superior glycosyl donors for the synthesis of complex oligosaccharides and glycoconjugates.[1][2][3] The pentenyl group serves as a robust anomeric protecting group that can be efficiently converted into a leaving group under specific oxidative conditions, enabling precise glycosylation reactions.[1][4]

The absolute prerequisite for employing these molecules in complex synthetic pathways is the unambiguous confirmation of their structure, particularly the stereochemistry at the anomeric center (C-1). An incorrect anomeric assignment (α vs. β) can drastically alter the biological activity and conformational properties of the final product.

This guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of a representative molecule, Pent-4-enyl-β-D-glucopyranoside (Chemical Formula: C₁₁H₂₀O₆, Molecular Weight: 248.28 g/mol [5]). We will employ a multi-technique approach, integrating Mass Spectrometry with a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The narrative is structured not merely as a list of procedures but as a logical progression of inquiry, where each experiment builds upon the last to construct an unassailable structural proof, reflecting the real-world workflow of a senior analytical scientist.

The Elucidation Workflow: A Strategic Overview

The structural determination process is a systematic, multi-step validation system. We begin by confirming the fundamental molecular properties (mass and formula) and then progressively build the structural framework by establishing atomic connectivity and, finally, defining the precise stereochemistry.

Figure 1: The logical workflow for structure elucidation.

Part I: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Rationale: Before delving into complex NMR analysis, we must first confirm the most basic property of our analyte: its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with sufficient accuracy to definitively establish the elemental composition. This step validates the starting point for all subsequent spectral interpretation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of methanol.

-

Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode. Common adducts to search for are protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) ions.

-

Analysis: Compare the measured exact mass to the theoretical mass calculated for the expected formula, C₁₁H₂₀O₆.

Data Presentation & Interpretation

| Ion | Theoretical m/z | Observed m/z | Δ (ppm) | Interpretation |

| [M+H]⁺ | 249.1282 | 249.1285 | 1.2 | Protonated molecular ion. |

| [M+Na]⁺ | 271.1101 | 271.1103 | 0.7 | Sodiated adduct, often the base peak. |

| [M-C₆H₁₀O₅+H]⁺ | 83.0855 | 83.0853 | -2.4 | Pentenyl aglycone fragment after glycosidic cleavage. |

The excellent agreement (Δ < 5 ppm) between the theoretical and observed m/z for the sodiated adduct provides high confidence in the molecular formula C₁₁H₂₀O₆. Furthermore, tandem MS (MS/MS) experiments can induce fragmentation. A characteristic neutral loss of 162.0528 Da (corresponding to the C₆H₁₀O₅ glucose moiety) is often observed, yielding a fragment ion of the aglycone.[6] This provides the first piece of evidence for a glycosidic structure.

Part II: 1D NMR Spectroscopy – The Structural Blueprint

Expertise & Rationale: 1D NMR (¹H and ¹³C) provides the fundamental blueprint of the molecule. ¹H NMR reveals the number of distinct proton environments, their integration (relative number of protons), and their local connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number of unique carbon environments. For glycosides, the anomeric proton (H-1) in the ¹H spectrum is the single most informative signal for determining stereochemistry.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz (or higher) spectrometer. A standard pulse program is used.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides single lines for each unique carbon atom.

¹H NMR Data Analysis

The ¹H NMR spectrum can be dissected into four key regions:

-

Alkene Region (δ 5.0–6.0 ppm): Signals corresponding to the three protons on the pentenyl double bond.

-

Anomeric Region (δ 4.4–4.6 ppm): The signal for the anomeric proton (H-1). Its chemical shift and coupling constant are paramount.

-

Glucosyl Ring Region (δ 3.2–3.9 ppm): A complex, overlapping region containing signals for H-2 through H-6 protons.

-

Aliphatic Region (δ 1.6–2.2 ppm): Signals for the methylene protons of the pentenyl chain.

Key Finding: The Anomeric Proton (H-1) The anomeric proton signal appears as a doublet at δ 4.45 ppm. The critical diagnostic feature is its large coupling constant of ³J(H1,H2) = 8.0 Hz . According to the Karplus relationship, a large coupling constant between H-1 and H-2 is indicative of a trans-diaxial arrangement (dihedral angle ≈ 180°).[7][8] This geometry is only possible in the β-anomer, which places both H-1 and H-2 in axial positions in the stable ⁴C₁ chair conformation. An α-anomer would exhibit an axial-equatorial relationship, resulting in a much smaller coupling constant (~3-4 Hz).[7][9] This single value provides powerful preliminary evidence for the β-configuration.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecular formula. Key signals include the anomeric carbon (C-1) at δ 102.8 ppm, the alkene carbons at δ 138.1 and 115.0 ppm, and the remaining sugar and aliphatic carbons.

Data Presentation: 1D NMR Assignments

| Position | ¹H Chemical Shift (δ ppm) | Multiplicity, J (Hz) | ¹³C Chemical Shift (δ ppm) |

| Glucose Moiety | |||

| 1 | 4.45 | d, J = 8.0 | 102.8 |

| 2 | 3.23 | t, J = 8.5 | 73.5 |

| 3 | 3.39 | t, J = 9.0 | 76.4 |

| 4 | 3.31 | t, J = 9.0 | 70.2 |

| 5 | 3.41 | ddd, J = 9.5, 5.0, 2.0 | 76.5 |

| 6a | 3.88 | dd, J = 12.0, 2.0 | 61.3 |

| 6b | 3.69 | dd, J = 12.0, 5.0 | |

| Pentenyl Moiety | |||

| 1' | 3.91 (Hₐ), 3.55 (Hₑ) | m | 69.1 |

| 2' | 2.15 | m | 30.1 |

| 3' | 5.80 | ddt, J = 16.9, 10.2, 6.7 | 138.1 |

| 4'a | 5.05 | dq, J = 16.9, 1.7 | 115.0 |

| 4'b | 4.98 | dq, J = 10.2, 1.7 |

Part III: 2D NMR Spectroscopy – Connecting the Atoms

Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR experiments are required to piece them together. COSY establishes proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations (2-3 bonds), which are essential for connecting disparate parts of the molecule, such as the sugar and the aglycone.[10]

Protocol: 2D NMR Suite Standard pulse sequences for COSY, HSQC, and HMBC experiments are run on the same sample used for 1D NMR.

1. COSY (¹H-¹H Correlation Spectroscopy) Analysis The COSY spectrum confirms the scalar coupling network.[11][12]

-

Glucosyl Spin System: A clear correlation path is observed from the anomeric proton (H-1) at δ 4.45 to H-2 at δ 3.23. From H-2, correlations can be traced sequentially to H-3, H-4, H-5, and finally to the two diastereotopic H-6 protons, confirming the integrity of the glucopyranose ring spin system.

-

Pentenyl Spin System: A separate network of correlations connects the alkene protons (H-3', H-4') to the allylic protons (H-2'), which in turn couple to the methylene protons adjacent to the glycosidic oxygen (H-1').

2. HSQC (Heteronuclear Single Quantum Coherence) Analysis The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[10][13] For example, the proton signal at δ 4.45 (H-1) shows a cross-peak to the carbon signal at δ 102.8, unequivocally assigning this as C-1. This process is repeated for all protonated carbons.

3. HMBC (Heteronuclear Multiple Bond Correlation) Analysis This is the ultimate connectivity-proving experiment. HMBC reveals correlations between protons and carbons separated by two or three bonds.[13][14]

The Decisive Correlation: The most critical cross-peak in the HMBC spectrum is the one that bridges the glucose unit and the pentenyl aglycone. A clear correlation is observed from the anomeric proton (H-1) at δ 4.45 ppm to the first carbon of the pentenyl chain (C-1') at δ 69.1 ppm . This ³J(C,H) correlation unequivocally establishes the O-glycosidic linkage between C-1 of glucose and the oxygen of the pent-4-en-1-ol aglycone.

Figure 2: Key HMBC correlation confirming the glycosidic bond.

Other important HMBC correlations further validate the assignments, such as a correlation from the H-1' protons of the pentenyl chain back to the anomeric carbon (C-1).

Conclusion: Synthesis of Evidence

The structure of Pent-4-enyl-β-D-glucopyranoside is elucidated through a self-validating system of analytical experiments:

-

Mass Spectrometry confirmed the molecular formula as C₁₁H₂₀O₆.

-

¹H NMR identified all proton environments and, most critically, revealed a large anomeric coupling constant (³J(H1,H2) = 8.0 Hz), providing strong initial evidence for the β-configuration.

-

¹³C NMR confirmed the presence of 11 unique carbons, consistent with the proposed structure.

-

COSY NMR mapped the distinct spin systems of the glucopyranose ring and the pentenyl chain.

-

HSQC NMR unambiguously linked each proton to its corresponding carbon atom.

-

HMBC NMR provided the definitive proof of connectivity, establishing the crucial link between the anomeric proton (H-1) and the aglycone (C-1') across the glycosidic bond.

Collectively, this body of evidence leads to the unequivocal assignment of the structure as (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(pent-4-en-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol , or Pent-4-enyl-β-D-glucopyranoside. This rigorous, multi-faceted approach ensures the highest degree of confidence required for applications in research and drug development.

References

-

Magritek. (n.d.). Glucose Anomers. Magritek. Retrieved from [Link]

-

Fraser-Reid, B., et al. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. Taylor & Francis. Retrieved from [Link]

-

Garvey, G. J., et al. (2008). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. Magnetic Resonance in Chemistry, 46(7), 659-666. Retrieved from [Link]

-

Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chulalongkorn University. Retrieved from [Link]

-

Sampedro Ruiz, P. (2020). How can proton-proton coupling constants (measured using proton NMR spectroscopy) be used to distinguish between alpha and beta anomers?. Quora. Retrieved from [Link]

-

Buntasana, S., & Padungros, P. (2023). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. Retrieved from [Link]

-

ResearchGate. (n.d.). n-Pentenyl glycosides of Neu5Ac in glycosylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleobase glycosylation with pentenyl glycosides. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

-

Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0029968). Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

-

Protheragen. (n.d.). Pent-4-Enyl-D-Glucopyranoside. Retrieved from [Link]

-

Johnson, E. R., et al. (2014). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Journal of Chemical Theory and Computation, 10(3), 1344-1361. Retrieved from [Link]

-

PubChem. (n.d.). O-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0025889). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives. Retrieved from [Link]

-

Mootoo, D. R., et al. (1988). n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Journal of the American Chemical Society, 110(16), 5583-5584. Retrieved from [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Retrieved from [Link]

-

Schwaiger, J., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Journal of the American Society for Mass Spectrometry, 34(7), 1365-1375. Retrieved from [Link]

-

Université du Maine. (n.d.). Two-dimensional NMR spectroscopy - The relayed COSY. Retrieved from [Link]

-

Ratcliffe, A. J., & Fraser-Reid, B. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, 1805-1810. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Edinburgh. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

National Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. Retrieved from [Link]

-

YouTube. (2017). 2D NMR Analysis - H-H COSY NMR. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. "Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfoni" by Supanat Buntasana [digital.car.chula.ac.th]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Protheragen [protheragen.ai]

- 6. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

- 8. quora.com [quora.com]

- 9. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. emerypharma.com [emerypharma.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pent-4-enyl-D-glucopyranoside (CAS 125631-33-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pent-4-enyl-D-glucopyranoside (CAS 125631-33-6), a versatile glycosyl donor in modern carbohydrate chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its strategic use in the assembly of complex oligosaccharides and glycoconjugates relevant to drug discovery and development.

Core Chemical Identity and Properties

This compound is a derivative of D-glucose, featuring a pent-4-enyl group attached to the anomeric carbon.[1][2] This terminal alkene functionality is the cornerstone of its utility, serving as a latent leaving group for glycosylation reactions.[3][4] The pyranose ring structure, characteristic of glucose, imparts stability and solubility in polar solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 125631-33-6 | [5] |

| Molecular Formula | C₁₁H₂₀O₆ | [5] |

| Molecular Weight | 248.27 g/mol | [5] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 430.1 ± 45.0 °C | [6] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 12.94 ± 0.70 | [5] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of n-pentenyl glycosides, including this compound, is well-established and can be achieved through several standard glycosylation methods, such as the Fischer glycosidation.[1][3] This method involves the reaction of the unprotected aldose with an excess of the corresponding alcohol under acidic catalysis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of D-glucose in 4-penten-1-ol, add a catalytic amount of a suitable acid catalyst (e.g., camphorsulfonic acid).

-

Reaction Conditions: Heat the mixture under reflux, with continuous removal of water, until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Neutralize the reaction mixture with a suitable base (e.g., triethylamine) and concentrate under reduced pressure.

-

Purification: The resulting residue, a mixture of anomers and unreacted starting materials, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound. The anomeric ratio (α/β) will depend on the specific reaction conditions.

Characterization: The purified product should be characterized by standard spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the glycosidic linkage.

-

Mass Spectrometry: To verify the molecular weight.

-

Optical Rotation: To determine the enantiomeric purity.

Note: Specific characterization data such as detailed NMR peak assignments and specific rotation values for the pure anomers are not consistently reported in a single public source and should be determined empirically.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the chemoselective activation of its terminal double bond to effect glycosylation. This approach, pioneered by Fraser-Reid and his contemporaries, offers a powerful alternative to more traditional glycosylation methods.[1][4]

The "Armed-Disarmed" Strategy: A Paradigm of Reactivity Control

A key concept governing the use of pentenyl glycosides is the "armed-disarmed" strategy.[1][4] The reactivity of the glycosyl donor can be modulated by the choice of protecting groups on the carbohydrate backbone.

-

"Armed" Donors: Glycosides with electron-donating protecting groups (e.g., benzyl ethers) are more reactive.

-

"Disarmed" Donors: Glycosides with electron-withdrawing protecting groups (e.g., esters) or conformationally restraining groups (e.g., benzylidene acetals) are less reactive.[1]

This difference in reactivity allows for the chemoselective glycosylation of a "disarmed" acceptor by an "armed" donor.

Activation for Glycosylation

The pentenyl group is stable to a wide range of reagents used in carbohydrate chemistry but can be readily activated by treatment with a halonium ion source, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, often a triflate salt.[1][3]

Caption: Activation and glycosylation pathway of this compound.

The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophilic hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.

Applications in Oligosaccharide and Glycoconjugate Synthesis

The unique reactivity profile of pentenyl glycosides has made them valuable tools in the synthesis of complex carbohydrates and glycoconjugates.[1] Their stability allows for the introduction of the pentenyl group early in a synthetic sequence, followed by its activation for glycosylation at a later stage. This strategy has been successfully employed in the synthesis of oligosaccharides and for the formation of N-glycosidic linkages in glycopeptides.[1]

Caption: General synthetic workflow utilizing this compound.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. However, as a glycoside, it is a member of a broad class of compounds with diverse biological activities. It is plausible that this compound could be included in screening libraries for various biological targets. Researchers are encouraged to perform their own biological evaluations based on their specific research interests.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Analytical Methods

The quality control and analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. Due to the lack of a strong chromophore, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be suitable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of identity and purity.

-

Mass Spectrometry (MS): For molecular weight determination.

The development of specific analytical methods should be tailored to the requirements of the intended application.

Conclusion

This compound (CAS 125631-33-6) is a valuable and versatile building block in modern synthetic carbohydrate chemistry. Its unique combination of stability and tunable reactivity makes it an important tool for the construction of complex oligosaccharides and glycoconjugates. While further research is needed to fully characterize its physical and biological properties, the established synthetic methodologies and its successful application in complex syntheses underscore its significance for researchers in drug discovery and development.

References

-

Fraser-Reid, B., Udodong, U. E., Wu, Z., Ottosson, H., Merritt, J. R., Rao, C. S., ... & Madsen, R. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Synlett, 1992(12), 927-942.

-

Madsen, R., & Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis (pp. 155-172). CRC Press.

- Anatrace. (2014, January 22).

-

Fraser-Reid, B., & López, J. C. (2011). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. Topics in current chemistry, 301, 1-29.

-

Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt (Doctoral dissertation, Chulalongkorn University).

-

CymitQuimica. (n.d.). CAS 125631-33-6: this compound.

-

Ravishankar, R., & Radhakrishnan, K. V. (2014). α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid. Organic & Biomolecular Chemistry, 12(30), 5669-5673.

-

Madsen, R. (2022, August 26). Pentenyl glycosides in oligosaccharide synthesis. Morressier.

- G-Biosciences. (n.d.).

- Fisher Scientific. (2010, March 1).

-

ChemicalBook. (n.d.). This compound CAS#: 125631-33-6.

- Sigma-Aldrich. (n.d.).

-

ChemicalBook. (n.d.). This compound | 125631-33-6.

-

Sigma-Aldrich. (n.d.). 4-Pentenyl-D-glucopyranoside 125631-33-6.

Sources

- 1. researchgate.net [researchgate.net]

- 2. α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid [ir.niist.res.in:8080]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 125631-33-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Pent-4-enyl-D-glucopyranoside

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the α and β anomers of pent-4-enyl-D-glucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, offering field-proven insights into the structural elucidation of glycosides.

The Central Role of NMR in Glycoside Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural determination of carbohydrate molecules, including glycosides.[1][2] It provides detailed information at an atomic level regarding the sugar composition, anomeric configuration (α or β), linkage patterns, and the nature of the aglycone substituent.[1] For this compound, NMR is crucial for unequivocally distinguishing between the α and β anomers, a structural subtlety that can have profound implications for its biological activity and chemical reactivity.

Deciphering the Anomeric Configuration: Key NMR Signatures

The primary differentiator between the α and β anomers of this compound lies in the stereochemistry at the anomeric carbon (C-1). This difference manifests in distinct chemical shifts (δ) and coupling constants (J) for the anomeric proton (H-1) and carbon (C-1).

-

¹H NMR: The anomeric proton (H-1) in the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer. Furthermore, the coupling constant between H-1 and H-2 (³JH1,H2) is a reliable indicator of the anomeric configuration. For α-D-glucopyranosides, where H-1 and H-2 are in a gauche relationship, the ³JH1,H2 is typically small (around 3-4 Hz). In contrast, β-D-glucopyranosides exhibit a larger ³JH1,H2 (around 7-8 Hz) due to the trans-diaxial orientation of H-1 and H-2.

-

¹³C NMR: The anomeric carbon (C-1) of the α-anomer is generally found at a lower field (higher ppm) than that of the β-anomer. This, in conjunction with the proton data, provides a robust confirmation of the anomeric configuration.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the α and β anomers of this compound. These values are based on established principles of carbohydrate NMR and data from structurally similar alkenyl glucopyranosides. The spectra are typically recorded in deuterated methanol (CD₃OD) or deuterium oxide (D₂O).

Pent-4-enyl-α-D-glucopyranoside

| Glucopyranosyl Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~4.85 | d | ~3.5 | C-1 |

| H-2 | ~3.45 | dd | 3.5, 9.5 | C-2 |

| H-3 | ~3.65 | t | ~9.5 | C-3 |

| H-4 | ~3.30 | t | ~9.5 | C-4 |

| H-5 | ~3.75 | ddd | 2.0, 5.0, 9.5 | C-5 |

| H-6a | ~3.80 | dd | 2.0, 12.0 | C-6 |

| H-6b | ~3.68 | dd | 5.0, 12.0 | |

| Pent-4-enyl Moiety | ||||

| H-1'a | ~3.85 | m | C-1' | |

| H-1'b | ~3.55 | m | ||

| H-2' | ~2.20 | m | C-2' | |

| H-3' | ~2.10 | m | C-3' | |

| H-4' | ~5.80 | m | C-4' | |

| H-5'a | ~5.05 | m | C-5' | |

| H-5'b | ~4.98 | m |

Pent-4-enyl-β-D-glucopyranoside

| Glucopyranosyl Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~4.35 | d | ~7.8 | C-1 |

| H-2 | ~3.15 | dd | 7.8, 9.0 | C-2 |

| H-3 | ~3.35 | t | ~9.0 | C-3 |

| H-4 | ~3.25 | t | ~9.0 | C-4 |

| H-5 | ~3.30 | ddd | 2.0, 5.5, 9.0 | C-5 |

| H-6a | ~3.85 | dd | 2.0, 12.0 | C-6 |

| H-6b | ~3.65 | dd | 5.5, 12.0 | |

| Pent-4-enyl Moiety | ||||

| H-1'a | ~3.90 | m | C-1' | |

| H-1'b | ~3.50 | m | ||

| H-2' | ~2.25 | m | C-2' | |

| H-3' | ~2.15 | m | C-3' | |

| H-4' | ~5.85 | m | C-4' | |

| H-5'a | ~5.10 | m | C-5' | |

| H-5'b | ~5.00 | m |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the glycoside sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, D₂O).[3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[3]

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal spectral dispersion.

-

Temperature Control: Maintain a constant sample temperature (e.g., 298 K) to ensure reproducibility.

-

Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

Data Acquisition Parameters

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 12 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Approximately 200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the glucopyranose and pentenyl moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for confirming the glycosidic linkage and the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which can help to further confirm the anomeric configuration and the conformation of the molecule.

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural verification of this compound. By carefully examining the chemical shifts and coupling constants, particularly of the anomeric proton and carbon, a definitive assignment of the α or β configuration can be achieved. The integration of 1D and 2D NMR techniques, as outlined in this guide, provides a self-validating system for the complete and accurate structural elucidation of this and other glycosidic molecules, ensuring the scientific integrity required for advanced research and development.

References

-

National Center for Biotechnology Information. (2021). Determination of glycan structure by nuclear magnetic resonance. Glycoscience Protocols. [Link]

-

College of Environmental Science and Forestry. Direct NMR analysis of sugars from glycosides. ESF Experts. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

Sources

The Versatile n-Pentenyl Glycoside: A Guide to Anomeric Protection and Glycosylation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides demands a sophisticated toolkit of protecting groups and glycosylation strategies. The n-pentenyl group stands out, not merely as a passive anomeric protecting group, but as a versatile and powerful mediator of glycosidic bond formation. This guide provides a comprehensive exploration of n-pentenyl glycosides (NPGs), from their synthesis and unique stability profile to their central role as highly effective glycosyl donors. We will delve into the mechanistic underpinnings of their activation via halonium ion promotion, dissect the revolutionary "armed-disarmed" strategy that enables chemoselective couplings, and present field-proven protocols for their application in complex synthetic routes. This document is intended to serve as a practical and authoritative resource for scientists navigating the challenges of modern glycochemistry.

Chapter 1: The n-Pentenyl Group: Beyond Anomeric Protection

The construction of oligosaccharides is a formidable challenge, primarily due to the multifunctional nature of monosaccharide building blocks. The anomeric carbon, being the stereogenic center of the hemiacetal, is the focal point of glycosidic linkages. Its reactivity must be precisely controlled throughout a multi-step synthesis. While many groups can "protect" the anomeric hydroxyl, few offer the strategic advantages of the n-pentenyl moiety.

An n-pentenyl glycoside (NPG) is a carbohydrate derivative where the anomeric hydroxyl is replaced by a 4-pentenyloxy group. Its true value lies in its dual functionality.[1][2][3] Initially, it serves as a robust protecting group, stable to a wide array of reagents and reaction conditions commonly employed in carbohydrate chemistry.[4][5] This stability allows for extensive manipulation of other protecting groups on the saccharide ring. Subsequently, under specific, mild, and neutral conditions, the terminal alkene of the pentenyl chain can be selectively activated, transforming the inert glycoside into a highly reactive glycosyl donor, ready to form a new glycosidic bond. This elegant transition from a protecting group to a reactive species is the cornerstone of its utility.

The primary advantages of employing n-pentenyl glycosides include:

-

Exceptional Stability: NPGs are resistant to conditions used for many common protecting group manipulations.[4][5]

-

Chemoselective Activation: They are activated by halonium ions under neutral conditions, a process that leaves most other functional groups, including other alkenes like allyls, untouched.[1][4]

-

Strategic Control of Reactivity: The reactivity of NPGs can be tuned by the electronic nature of neighboring protecting groups, giving rise to the powerful "armed-disarmed" strategy for oligosaccharide assembly.[1][5]

Chapter 2: Synthesis of n-Pentenyl Glycosides

The preparation of n-pentenyl glycosides is straightforward and can be accomplished through several standard glycosylation methods.[1][4][5] The choice of method often depends on the starting material and the desired anomeric configuration. Common methods include direct Fischer glycosidation from unprotected aldoses or conversion from other glycosyl donors like acetates or halides.

Experimental Protocol: Synthesis of a Per-O-benzylated n-Pentenyl Glucoside

This protocol describes a typical procedure for the synthesis of an n-pentenyl glycoside from a glycosyl bromide.

Materials:

-

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide

-

4-Penten-1-ol

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrabutylammonium iodide (TBAI)

-

Standard workup and purification reagents (saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

Dissolve 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1.0 equiv.) in anhydrous DCM.

-

Add 4-penten-1-ol (1.5 equiv.) and DIPEA (2.0 equiv.) to the solution.

-

Add a catalytic amount of TBAI (0.1 equiv.).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired n-pentenyl glycoside.

Table 1: Representative Yields for n-Pentenyl Glycoside Synthesis

| Starting Material (Sugar) | Anomeric Leaving Group | Anomeric Product | Typical Yield (%) |

| Per-O-acetyl-glucose | Acetate | α/β mixture | 70-85 |

| Per-O-benzyl-glucose | Bromide | β | 80-90 |

| D-Glucose (unprotected) | Hydroxyl (Fischer) | α/β mixture | 60-75 |

Chapter 3: The Core Mechanism: Activation of n-Pentenyl Glycosides

The key to the utility of NPGs as glycosyl donors is the selective, electrophilic activation of the terminal double bond of the pentenyl chain.[1] This process is most commonly initiated by a source of positive halogen, i.e., a halonium ion (I⁺ or Br⁺).[4][5]

The accepted mechanism involves the following steps:

-

Halonium Ion Formation: An electrophilic halogen species, typically generated from a promoter like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), attacks the terminal alkene of the pentenyl group to form a cyclic halonium ion intermediate.

-

Intramolecular Cyclization: The anomeric oxygen atom, acting as an internal nucleophile, attacks the cyclic halonium ion. Proximity effects strongly favor a 5-exo-tet cyclization, leading to the formation of a five-membered tetrahydrofuran ring.[3]

-

Formation of the Oxocarbenium Ion: This intramolecular attack results in the formation of a highly reactive bicyclic oxocarbenium ion intermediate. This species is the effective glycosyl donor.

-

Nucleophilic Attack: A glycosyl acceptor (e.g., an alcohol) attacks the anomeric carbon of the oxocarbenium ion, leading to the formation of the desired glycosidic bond.

Caption: Mechanism of n-Pentenyl Glycoside Activation.

Common promoter systems for this activation include:

-

N-Iodosuccinimide (NIS) and a Triflate Source: This is a highly effective and widely used system.[4][6] The triflate, such as triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), acts as a catalytic Brønsted or Lewis acid to activate the NIS, generating a highly electrophilic iodine species.[4]

-

N-Bromosuccinimide (NBS): NBS can also be used as a source of electrophilic bromine to initiate the cyclization.[3][7]

-

Other Reagents: More specialized reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB) have been developed for efficient activation.[2]

Chapter 4: The "Armed-Disarmed" Strategy: A Paradigm in Glycosylation

One of the most significant conceptual advances stemming from NPG chemistry is the "armed-disarmed" strategy, developed by Bert Fraser-Reid and his group.[1][5][8][9] This strategy exploits the fact that the reactivity of an NPG as a glycosyl donor is profoundly influenced by the electronic nature of the protecting groups on the carbohydrate ring.

-

"Armed" Donors: NPGs bearing electron-donating protecting groups, such as benzyl ethers (-OBn), are electronically enriched. This enhances the nucleophilicity of the anomeric oxygen, accelerating the intramolecular cyclization step upon activation. These NPGs are termed "armed" and are highly reactive glycosyl donors.

-

"Disarmed" Donors: Conversely, NPGs with electron-withdrawing protecting groups, such as esters (e.g., benzoates, -OBz), are electronically impoverished.[1][5] The reduced nucleophilicity of the anomeric oxygen slows down the cyclization step, rendering these NPGs significantly less reactive. They are referred to as "disarmed."

This difference in reactivity allows for highly chemoselective glycosylation reactions. When an "armed" donor and a "disarmed" NPG are present in the same pot with one equivalent of an activator, the armed donor is preferentially activated and couples with a glycosyl acceptor. Remarkably, the disarmed NPG can itself act as the glycosyl acceptor if no other nucleophile is present.[10]

Caption: The "Armed-Disarmed" Principle.

Chapter 5: Advanced Applications & Strategic Considerations

The unique properties of NPGs enable their use in sophisticated synthetic strategies.

-

Orthogonal Synthesis: NPGs are stable to acidic and basic conditions used to remove many other protecting groups (e.g., silyl ethers, acetals, esters), making them excellent partners in orthogonal protection schemes.

-

One-Pot Oligosaccharide Synthesis: The predictable reactivity of NPGs allows for sequential glycosylations in a single reaction vessel, streamlining the synthesis of complex oligosaccharides.[6][11] For instance, a highly reactive donor can be coupled first, followed by the addition of a second, less reactive donor (like a thioglycoside) and a suitable promoter for the second coupling.

-

Latent-Active Strategy: The reactivity of an NPG can be temporarily masked. Treatment with bromine (Br₂) converts the pentenyl group into its vicinal dibromide.[1][5] This "blocked" NPG is inert to halonium ion activation. The pentenyl functionality can be regenerated later via reductive elimination, thus restoring the "active" glycosyl donor. This adds another layer of strategic control to complex syntheses.[1][5]

Chapter 6: Variations and Analogs of n-Pentenyl Glycosides

Research has led to the development of modified pentenyl groups to further tune reactivity. A notable example is the gem-dimethyl 4-pentenyl glycoside .[3][7] The presence of two methyl groups on the carbon adjacent to the double bond enhances the rate of the intramolecular cyclization through the Thorpe-Ingold effect. This results in a glycosyl donor that is even more reactive than the parent NPG.[7]

Chapter 7: Practical Guide: Key Experimental Protocols

Protocol 7.1: General Procedure for NIS/TfOH Mediated Glycosylation

Materials:

-

n-Pentenyl glycoside donor (1.0 equiv.)

-

Glycosyl acceptor (1.2-1.5 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

N-Iodosuccinimide (NIS), recrystallized (1.2 equiv.)

-

Triflic acid (TfOH) or TMSOTf (0.1-0.2 equiv.)

-

Activated molecular sieves (4 Å)

Procedure:

-

To a flame-dried flask containing activated molecular sieves, add the n-pentenyl glycoside donor and the glycosyl acceptor.

-

Dissolve the solids in anhydrous DCM and stir under an inert atmosphere at the desired starting temperature (e.g., -40 °C).

-

Add NIS to the mixture.

-

Slowly add a solution of TfOH (or TMSOTf) in DCM to the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution followed by saturated aqueous NaHCO₃ solution.

-

Filter the mixture through celite, wash the filtrate with water, dry over MgSO₄, and concentrate.

-

Purify the residue by silica gel chromatography.

Conclusion

The n-pentenyl group has firmly established itself as a cornerstone of modern carbohydrate chemistry. Its evolution from a simple anomeric protecting group to a sophisticated synthetic tool for complex oligosaccharide synthesis is a testament to its versatility. The ability to exist as a stable, protected entity and then be converted, under mild and specific conditions, into a reactive glycosyl donor provides chemists with a powerful strategic advantage. The conceptual frameworks born from its study, particularly the armed-disarmed principle, have profoundly influenced the logic of chemical glycosylation. For researchers in drug development and glycobiology, mastering the application of n-pentenyl glycosides is an essential step toward the efficient and controlled synthesis of biologically significant glycans.

References

-

Modern Method in Carbohydrate Synthesis. (1996). Taylor & Francis eBooks. [Link]

- Fraser-Reid, B., et al. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. SYNLETT.

-

Demchenko, A. V. (2008). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. PMC - NIH. [Link]

-

Lopez, J. C., & Fraser-Reid, B. (1991). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Journal of the Chemical Society, Chemical Communications. [Link]

-

Madsen, R. (2022). Pentenyl glycosides in oligosaccharide synthesis. Morressier. [Link]

-

Lopez, J. C., & Fraser-Reid, B. (1991). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Semantic Scholar. [Link]

- Fraser-Reid, B., et al. (1992). N-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Thieme E-Journals.

- Allen, J. G., & Fraser-Reid, B. (1998). n-Pentenyl Glycosyl Orthoesters as Versatile Intermediates in Oligosaccharide Synthesis. The Proteoglycan Linkage Region. ElectronicsAndBooks.

-

Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

-

McKay, M. J., & Taylor, M. S. (2009). gem-Dimethyl 4-pentenyl glycosides: novel glycosylating agents and anomeric protecting groups. PubMed. [Link]

-

McKay, M. J., & Taylor, M. S. (2009). gem-Dimethyl 4-Pentenyl Glycosides: Novel Glycosylating Agents and Anomeric Protecting Groups. ACS Publications. [Link]

-

Lopez, J. C., & Fraser-Reid, B. (1991). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Journal of the Chemical Society, Chemical Communications. [Link]

-

Ye, X.-S., & Zhang, X. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]

- Lopez, J. C. (2006). O-Glycosyl Donors.

-

Wang, Y., et al. (2020). Glycosyl ortho-(1-phenylvinyl)benzoates versatile glycosyl donors for highly efficient synthesis of both O-glycosides and nucleosides. PMC - NIH. [Link]

-

Fraser-Reid, B. (2005). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. PubMed. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gem-Dimethyl 4-pentenyl glycosides: novel glycosylating agents and anomeric protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycosyl ortho-(1-phenylvinyl)benzoates versatile glycosyl donors for highly efficient synthesis of both O-glycosides and nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pentenyl Glycosidic Bond: A Nexus of Stability and Controlled Reactivity in Modern Glycoscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pentenyl glycosidic bond, a cornerstone of modern carbohydrate chemistry. We will delve into the nuanced factors governing its stability, the precise mechanisms of its activation, and its strategic application in complex oligosaccharide synthesis and drug development. This document is intended for professionals who require a deep, mechanistic understanding of this versatile glycosylation tool.

The Dichotomy of the Pentenyl Glycoside: Stability Meets Reactivity

Pentenyl glycosides are glycosides wherein the anomeric carbon is linked via an oxygen atom to a pent-4-en-1-ol moiety. Their prominence in synthetic carbohydrate chemistry stems from a unique and highly valuable duality: they are exceptionally stable under a wide range of common reaction conditions, yet can be selectively and efficiently activated for glycosylation upon demand. This combination allows for the preparation of stable glycosyl donor building blocks that can survive multiple synthetic steps before being called upon to form a new glycosidic linkage.

Unlike more labile glycosyl donors such as glycosyl halides or trichloroacetimidates, the pentenyl group is robust enough to withstand conditions used for installing and removing many common protecting groups, including silyl ethers, acetals, and benzoates. This inherent stability simplifies complex multi-step synthetic routes by minimizing the need for additional protecting group manipulations at the anomeric center. The true power of the pentenyl glycoside, however, lies in its ability to be "switched on" for reaction with a glycosyl acceptor, a process typically achieved through electrophilic activation of the terminal alkene.

Governing Factors of Glycosidic Bond Stability

The stability of the pentenyl glycosidic bond is not absolute but is influenced by a predictable set of electronic and steric parameters. Understanding these factors is critical for designing effective synthetic strategies.

The Influence of Protecting Groups

The choice of protecting groups on the carbohydrate scaffold has a profound impact on the reactivity of the pentenyl glycosyl donor.

-

Electron-Withdrawing Groups (EWGs): Acyl protecting groups, such as benzoates (OBz) and acetates (OAc), are electron-withdrawing. They decrease the electron density at the anomeric center, thereby disfavoring the formation of the oxocarbenium ion intermediate required for glycosylation. This effect enhances the stability of the glycosidic bond, making the glycosyl donor less reactive (slower activation). This principle is often exploited to control the stereochemical outcome of glycosylation, favoring the formation of 1,2-trans glycosidic linkages through neighboring group participation.

-

Electron-Donating Groups (EDGs): Ether protecting groups, like benzyl (OBn) or silyl (e.g., OTBS) ethers, are electron-donating. They increase electron density at the anomeric center, which stabilizes the developing positive charge of the oxocarbenium ion. Consequently, glycosyl donors with ether protecting groups are more reactive and are activated more readily than their acylated counterparts.

The Role of the Reaction Medium

Pentenyl glycosides are generally stable to a wide range of pH conditions. They are resistant to mild acidic and basic hydrolysis that might cleave more sensitive groups. However, their activation is almost exclusively performed under anhydrous, non-protic conditions to prevent competitive reactions with water and to ensure the efficacy of the electrophilic promoters.

Controlled Activation: Unleashing the Glycosyl Donor

The conversion of a stable pentenyl glycoside into a reactive glycosyl donor is a finely controlled process. The most prevalent and reliable method involves electrophilic addition to the terminal double bond of the pentenyl group.

Iodonium-Promoted Activation: The Gold Standard

The most widely employed method for activating pentenyl glycosides is the use of an electrophilic iodine source in the presence of a glycosyl acceptor. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid promoter like triflic acid (TfOH), or the pre-formed reagent combination of iodine and N,N-diisopropylethylamine (I₂/DIPEA).

The mechanism proceeds via the formation of a key intermediate: a cyclic iodonium ion. This transformation is outlined below:

Caption: Iodonium-promoted activation of a pentenyl glycoside.

Causality of the Mechanism:

-

Electrophilic Attack: The electron-rich double bond of the pentenyl group attacks the electrophilic iodine species (I⁺).

-

Cyclic Iodonium Formation: A five-membered cyclic iodonium ion intermediate is formed. This is the critical step that transforms the stable pentenyl ether into a reactive leaving group.

-

Intramolecular Displacement: The anomeric oxygen atom acts as an internal nucleophile, attacking one of the carbons of the cyclic iodonium ion. This intramolecular displacement results in the departure of the tetrahydrofuranylmethyl iodide side-product and the formation of a highly reactive oxocarbenium ion.

-

Nucleophilic Capture: The oxocarbenium ion is then rapidly intercepted by the hydroxyl group of a glycosyl acceptor molecule, forming the desired glycosidic bond.

Experimental Protocols: A Practical Guide